molecular formula C5H3Cl2NS B8226161 2,5-Dichloro-3-mercaptopyridine

2,5-Dichloro-3-mercaptopyridine

Cat. No.: B8226161
M. Wt: 180.05 g/mol
InChI Key: IYOKBJQKBHAPQS-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-mercaptopyridine is a chlorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a mercapto group (-SH) at the 3rd position on the pyridine ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of pentachloropyridine with potassium or sodium hydrogen sulfide, which selectively replaces the chlorine atoms at specific positions to yield the desired product .

Industrial Production Methods: Industrial production of 2,5-Dichloro-3-mercaptopyridine often employs large-scale chlorination processes followed by nucleophilic substitution reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-mercaptopyridine involves its reactivity towards nucleophiles and electrophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. The mercapto group can participate in redox reactions, forming disulfides or sulfonic acids, which can further interact with biological molecules and enzymes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-mercaptopyridine is unique due to the combination of chlorine and mercapto substituents, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and applications in various fields .

Properties

IUPAC Name

2,5-dichloropyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NS/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKBJQKBHAPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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